molecular formula C6H10O2 B132449 Ethyl cyclopropanecarboxylate CAS No. 4606-07-9

Ethyl cyclopropanecarboxylate

Cat. No. B132449
CAS RN: 4606-07-9
M. Wt: 114.14 g/mol
InChI Key: LDDOSDVZPSGLFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl cyclopropanecarboxylate (ECPC) is a cyclic ester of ethyl alcohol and cyclopropane carboxylic acid that is used in a variety of scientific and industrial applications. ECPC is a versatile compound with a wide range of properties that can be used in a variety of ways.

Scientific Research Applications

Spectroscopy and Structural Analysis

  • NMR Spectroscopy : Ethyl trans-2-substituted cyclopropanecarboxylates have been analyzed using 13CFT NMR spectroscopy. The study provided insights into substituent effects by comparing the chemical shifts with those of saturated and unsaturated compounds, leading to a better understanding of these molecules (Kusuyama & Ikeda, 1977).

Bioorganic Chemistry and Medicinal Applications

  • Biological Evaluation : Derivatives of ethyl cyclopropanecarboxylate have been synthesized and evaluated for their biological activities, including inhibition of enzymes like carbonic anhydrase and acetylcholinesterase. Such studies are significant for drug discovery, especially for treating diseases like Alzheimer's (Boztaş et al., 2019).

Polymer Chemistry

  • Diradical Polymerization : Ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate has been used to initiate the diradical polymerization of acrylonitrile, highlighting its potential in developing new polymeric materials (Li et al., 1991).
  • Cationic Polymerization : This compound also initiates cationic polymerization of N-vinylcarbazole, offering insights into the mechanism of polymer formation and the influence of factors like temperature and solvent polarity (Li et al., 1992).

Plant Biology and Ethylene Biosynthesis

  • Ethylene Biosynthesis : Studies have been conducted on the analysis of metabolites and enzyme activities in ethylene biosynthesis, where this compound derivatives are relevant (Bulens et al., 2011).

Organic Synthesis and Chemical Reactions

  • Synthesis of Lignan Conjugates : this compound derivatives have been synthesized and studied for their antimicrobial and antioxidant properties, demonstrating their potential in organic synthesis and pharmacology (Raghavendra et al., 2016).
  • Oxidative Scission Studies : The reaction behavior of this compound derivatives under electron impact has been studied, providing valuable information for understanding the mass-spectrometric properties of these compounds (Kadentsev et al., 1979).

Safety and Hazards

Ethyl cyclopropanecarboxylate is classified as a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

While the specific future directions for Ethyl cyclopropanecarboxylate are not explicitly mentioned in the retrieved sources, its use as a reagent in the addition of cyclopropane and as an annulation reagent for the conversion of aromatics to 2-methylindanones under Friedel-Crafts conditions suggests potential applications in organic synthesis and the development of new synthetic methodologies .

properties

IUPAC Name

ethyl cyclopropanecarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-2-8-6(7)5-3-4-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDOSDVZPSGLFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196704
Record name Ethyl cyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4606-07-9
Record name Ethyl cyclopropanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4606-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl cyclopropanecarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004606079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl cyclopropanecarboxylate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60696
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl cyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl cyclopropanecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.737
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethyl cyclopropanecarboxylate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HQ5TVT5MWG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl cyclopropanecarboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl cyclopropanecarboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl cyclopropanecarboxylate
Reactant of Route 4
Ethyl cyclopropanecarboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl cyclopropanecarboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl cyclopropanecarboxylate

Q & A

Q1: What is the role of the catalyst in the gold-catalyzed synthesis of ethyl cyclopropanecarboxylate from ethylene and ethyl diazoacetate?

A2: The gold complex IPrAuCl, in conjunction with NaBAr4 (tetrakis(3,5-bis(trifluoromethyl)phenyl)borate), acts as a catalyst in this reaction []. Its primary function is to facilitate the decomposition of ethyl diazoacetate, generating a reactive carbene intermediate. This intermediate then reacts with ethylene to form the desired this compound. The choice of halide scavenger, in this case NaBAr4, is crucial for the reaction's success, as it influences the catalyst's chemoselectivity towards cyclopropanation over carbene dimerization [].

Q2: How does ring size influence the odor threshold of cyclic esters, including this compound?

A3: Research indicates a strong correlation between ring size and the odor threshold of cyclic esters []. This compound, with its three-membered ring, exhibits a higher odor threshold compared to esters with larger rings. Odor potency peaks with cyclopentane and cyclohexane ring substituents, which possess the lowest odor thresholds. Increasing ring size beyond this point has a minimal impact on the odor threshold [].

Q3: Can this compound be used as a building block in synthesizing other compounds?

A4: Yes, this compound serves as a valuable synthon for incorporating cyclopropyl moieties into diverse molecules, including those with medicinal or biological significance [, ]. One example is its use in preparing spirocyclic cyclopropylamines, investigated as potential glycosidase inhibitors [].

Q4: What is the structural characterization of this compound?

A5: this compound has the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol. While specific spectroscopic data is not provided within the provided abstracts, it's important to note that Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with shift reagents, has been employed to study cyclopropanecarboxylates, including this compound [].

Q5: Are there any environmental concerns related to this compound?

A5: While the provided abstracts do not delve into the environmental impact of this compound, it is crucial to consider the environmental fate and effects of any chemical compound. This includes assessing its potential for bioaccumulation, persistence in the environment, and toxicity to aquatic life.

Q6: What are the applications of this compound?

A7: this compound finds applications as a lubricant additive [] and as an alkylating agent in Friedel–Crafts reactions to synthesize indanones []. Its role as a synthon in producing compounds with potential medicinal or biological activities further broadens its applications [, ].

Q7: What is the significance of Bacillus thermotolerans in the context of this compound?

A8: A study identified this compound as one of the antimicrobial components produced by a haloalkaliphilic strain of Bacillus thermotolerans isolated from Lonar Lake []. This finding highlights the potential of extremophiles like Bacillus thermotolerans as sources of bioactive compounds, including this compound, for applications in medicine and pharmaceuticals [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.